Silanidi alchile e arile

Alkylarylsilanes are a class of chemical compounds that feature an aryl group bonded to silicon, which is further substituted with one or more alkyl groups. These silanes exhibit excellent stability and reactivity, making them versatile materials in various applications across industries such as coatings, adhesives, and sealants. Due to their unique properties, they can enhance the performance of organic-inorganic interfaces, improving adhesion, water resistance, and chemical stability.

Alkylarylsilanes are commonly used in surface treatment processes where they provide a protective layer on surfaces, enhancing durability and wear resistance. They also play a crucial role in the preparation of organosilane coatings, which can be applied to various substrates like metals, plastics, and ceramics to achieve superior bonding and protection properties.

In addition, these compounds are employed as coupling agents in composite materials, where they help improve the interaction between organic and inorganic components, leading to enhanced mechanical strength and overall material performance. Their diverse applications underscore their importance in modern chemical manufacturing processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

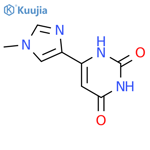

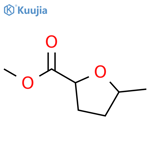

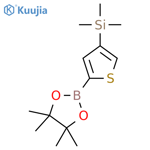

|

Silane, 2-furanyl[1-(2-furanyl)ethyl]dimethyl- | 63366-15-4 | C12H16O2Si |

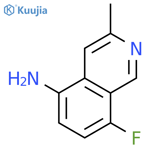

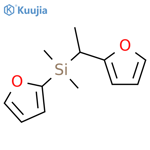

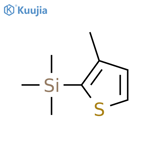

|

Silane, trimethyl-3-thienyl- | 18245-17-5 | C7H12SiS |

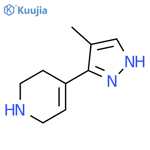

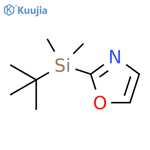

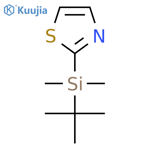

|

2-(tert-Butyl-dimethyl-silanyl)-oxazole | 303981-31-9 | C9H17NOSi |

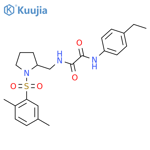

|

Trimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)silane | 942070-40-8 | C13H23BO2SiS |

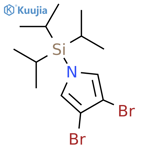

|

3-chloro-1-[tris(propan-2-yl)silyl]-1H-pyrrole | 130408-83-2 | |

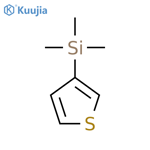

|

2-(Trimethylsilyl)-3-methylthiophene | 143266-59-5 | C8H14SSi |

|

2-(tert-Butyldimethylsilyl)thiazole | 137382-38-8 | C9H17NSiS |

|

3,4-dibromo-1-tris(propan-2-yl)silyl-1H-pyrrole | 93362-54-0 | C13H23NSiBr2 |

|

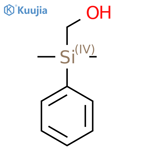

[Dimethyl(phenyl)silyl]methanol | 17881-97-9 | C9H14OSi |

|

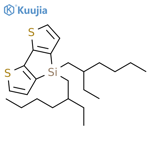

4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene | 1207627-85-7 | C24H38S2Si |

Letteratura correlata

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati